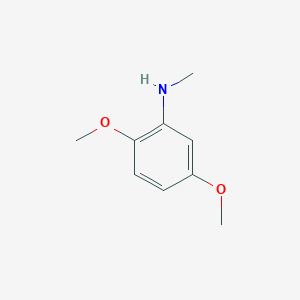

2,5-dimethoxy-N-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNSYRQZGLEMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563681 | |

| Record name | 2,5-Dimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10224-66-5 | |

| Record name | 2,5-Dimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Dimethoxy N Methylaniline

N-Methylation Protocols

Direct methylation of the nitrogen atom on a pre-existing 2,5-dimethoxyaniline (B66101) core is a common and efficient approach to synthesizing 2,5-dimethoxy-N-methylaniline.

Catalytic N-Methylation Using C1 Feedstocks (e.g., Methanol)

The use of simple, abundant C1 feedstocks like methanol (B129727) as methylating agents represents an atom-economical and environmentally conscious strategy. Transition-metal catalysts are often employed to facilitate this transformation through a "borrowing hydrogen" mechanism. This process typically involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine or enamine, followed by reduction to the N-methylated product.

Recent research has highlighted the efficacy of ruthenium-based catalysts for the N-methylation of anilines with methanol. For instance, a study demonstrated that a (DPEPhos)RuCl2PPh3 catalyst, in the presence of a weak base like cesium carbonate (Cs2CO3), effectively catalyzes the N-methylation of various aniline (B41778) derivatives. acs.orgnih.gov While 2,5-dimethoxyaniline was not explicitly reported, related compounds such as 3,5-dimethoxyaniline (B133145) afforded high yields of the corresponding N-methylated product (95–97%) under optimized conditions. acs.orgnih.gov This suggests a strong potential for applying similar catalytic systems to the N-methylation of 2,5-dimethoxyaniline.

Heterogeneous catalysts, such as supported nickel nanoparticles, are also being explored for the selective mono-N-methylation of amines using methanol. rsc.org These systems offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. rsc.org

Table 1: Examples of Catalytic N-Methylation of Anilines with Methanol

| Catalyst System | Substrate | Product Yield (%) | Reference |

| (DPEPhos)RuCl2PPh3 / Cs2CO3 | 3,5-Dimethoxyaniline | 95-97 | acs.orgnih.gov |

| Ni/ZnAlOx-600 | Various Amines | 75.3-97.3 | rsc.org |

Note: This table presents data for related aniline derivatives to illustrate the potential of the described methodologies for 2,5-dimethoxyaniline.

Formation of N-Methylated Aromatic Amines from Nitroso Precursors

An alternative route to N-methylated anilines involves the reaction of aromatic nitroso compounds with a methylating agent. A notable transition-metal-free method has been developed for the selective synthesis of mono-N-methyl aromatic amines from nitroso precursors and methylboronic acid. acs.orgacs.orgnih.govucm.es This reaction, promoted by triethylphosphite, proceeds efficiently at room temperature without the need for strong bases or reducing agents, and crucially, avoids over-methylation to secondary amines. acs.orgacs.orgresearchgate.net

This methodology has been successfully applied to a range of nitrosoarenes, providing the corresponding N-methylanilines in yields from 31% to 82%. acs.orgresearchgate.net For example, the reaction of nitrosobenzene (B162901) with methylboronic acid yielded N-methylaniline in 82% yield. acs.org The mechanism is thought to involve the formation of a key arylmethylaminoboronate intermediate. researchgate.net Although the direct synthesis of this compound from 1,4-dimethoxy-2-nitrosobenzene using this specific method is not explicitly detailed in the provided sources, the broad substrate scope suggests its potential applicability. researchgate.net

Precursor-Based Synthesis and Functionalization

Instead of direct methylation, this compound can be synthesized by first constructing the aniline ring with the desired methoxy (B1213986) groups and then introducing the methylamino functionality, or by modifying a pre-existing aniline derivative.

Amination of Substituted Aromatic Systems

The synthesis can begin with a dimethoxybenzene precursor, such as 1,4-dimethoxybenzene (B90301), which is then subjected to an amination reaction. nsf.gov While direct amination to introduce a methylamino group in a single step is challenging, multi-step sequences are more common. This could involve nitration of 1,4-dimethoxybenzene to produce 1,4-dimethoxy-2-nitrobenzene, followed by reduction to 2,5-dimethoxyaniline. A common method for this reduction is catalytic hydrogenation using a supported metal catalyst in methanol. chemicalbook.com The resulting 2,5-dimethoxyaniline can then be N-methylated as described in section 2.1.

Recent advancements in C-H amination reactions offer more direct, though still developing, approaches. For instance, metal-free direct arene C-H amination has been reported, aiming to install an amino group onto an aromatic ring. researchgate.net Another study showed that the substitution pattern of dialkoxybenzenes governs whether amination or fluorination occurs with Selectfluor, with 1,4-dimethoxybenzene favoring amination. nsf.gov

Derivatization of Anilines via Electrophilic Substitution

The electronic properties of the methoxy and amino groups on the aniline ring dictate the regioselectivity of electrophilic substitution reactions. The two methoxy groups in 2,5-dimethoxyaniline activate the aromatic ring towards electrophilic attack. This property can be utilized to introduce other functional groups if desired, although for the synthesis of the target compound, this is less direct. However, understanding the reactivity is crucial when handling these compounds. For instance, electrophilic substitution on related dimethoxyanilines is a key step in the synthesis of various dyes and pigments. chemimpex.com

Integration of this compound in Complex Molecular Architectures

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure is found within various biologically active compounds.

For example, it has been incorporated into pyrido[2,3-d]pyrimidine (B1209978) analogs, which are investigated as inhibitors of dihydrofolate reductases (DHFR), enzymes crucial for certain pathogens. nih.gov In one study, this compound was successfully coupled with a brominated pyrido[2,3-d]pyrimidine core using a Buchwald-Hartwig amination reaction to yield the target inhibitor. nih.gov This highlights the utility of the N-methylaniline moiety in forming C-N bonds to construct larger, pharmacologically relevant scaffolds. nih.gov

Furthermore, the broader 2,5-dimethoxyaniline framework is a precursor in the synthesis of conducting polymers and complex heterocyclic systems like quinolinones. semanticscholar.orgias.ac.in The N-methylated derivative is specifically used as a building block for more intricate molecules where the methyl group may influence steric interactions or electronic properties.

Synthesis of Heterocyclic Frameworks (e.g., Pyrido[2,3-d]pyrimidines, Benzothiazolones, Indoles)

The unique substitution pattern of this compound makes it a valuable precursor for synthesizing a range of heterocyclic structures.

Pyrido[2,3-d]pyrimidines: This class of compounds, known for its presence in molecules with significant biological activity, can be synthesized using this compound as a key reagent. mdpi.comnih.gov In one documented strategy, this compound participates in a palladium-catalyzed Buchwald-Hartwig amination reaction. nih.gov This cross-coupling method is employed to form a crucial carbon-nitrogen bond, linking the aniline derivative to a suitably functionalized pyrimidine (B1678525) precursor, ultimately leading to the formation of the fused pyrido[2,3-d]pyrimidine core. nih.gov For example, the reaction of a protected and halogenated pyrido[2,3-d]pyrimidine with this compound using an appropriate palladium catalyst and ligand system affords the desired N-arylated product. nih.gov

| Starting Materials | Key Reagents/Catalyst | Product | Yield |

|---|---|---|---|

| This compound; Pivaloyl-protected bromo-diaminopyrimidine derivative (30) | S-Phos (ligand); Palladium catalyst | N-aryl-pyrido[2,3-d]pyrimidine analog (32n) | 33% |

Benzothiazolones: The synthesis of 2(3H)-benzothiazolones, another important heterocyclic scaffold, can involve intermediates derived from related dimethoxyanilines. A synthetic route toward a quinone-type benzothiazolone segment demonstrates a multi-step process starting from 2,5-dimethoxyaniline. researchgate.net The process involves conversion to an isothiocyanate, followed by acid-hydrolysis to form the 2(3H)-benzothiazol-2-one core. A crucial step in this sequence is the N-methylation of the benzothiazolone nitrogen, which highlights the importance of the N-methyl group found in the target compound this compound. researchgate.net This subsequent N-methylation is critical for achieving the final desired structure before oxidation to the quinone segment. researchgate.net

Indoles: Indoles are among the most ubiquitous heterocyclic motifs in nature and medicinal chemistry. nih.gov Various named reactions are used for their synthesis, and the selection of a specific aniline precursor is critical. nih.govbhu.ac.in The Bischler indole (B1671886) synthesis, for instance, is a common method for preparing methoxy-activated indoles. chim.it A modified Bischler synthesis has been reported for preparing substituted indoles from N-methylaniline derivatives. chim.it This approach involves the condensation of an N-methylaniline with an α-diazo-β-ketoester in the presence of a rhodium(II) acetate (B1210297) catalyst, followed by a cyclization step to furnish the indole ring system. chim.it While not specifying this compound directly, the methodology is applicable to substituted N-methylanilines, suggesting a viable pathway to 5,7-dimethoxy-N-methylindole derivatives. chim.it

Polymerization Pathways to Conductive Poly(arylamine)s

Conductive polymers, particularly those based on a polyaniline backbone, have garnered significant attention for their electronic and optical properties. ias.ac.in The characteristics of these polymers can be finely tuned by introducing substituents onto the aniline monomer.

Poly(2,5-dimethoxyaniline) (PDMA), the polymer derived from the non-N-methylated analog of the title compound, is a well-studied example. The two methoxy groups on the phenyl ring lead to a polymer that is soluble in common organic solvents, a significant advantage over the largely insoluble parent polyaniline. ias.ac.inscielo.br PDMA can be synthesized via electrochemical or chemical oxidative polymerization and exhibits promising electrochromic properties, changing color reversibly with an applied electrical potential. scielo.br

The N-methyl substituent, as seen in poly(N-methylaniline) (PNMA), also enhances solubility in organic solvents. mdpi.com However, the methyl group on the nitrogen atom can introduce steric hindrance, which may affect the planarity of the polymer chains and, consequently, its electrical conductivity compared to unsubstituted polyaniline. mdpi.comresearchgate.net

While direct polymerization studies on this compound are less common, the properties of the hypothetical polymer can be inferred from the characteristics of PDMA and PNMA. It is anticipated that a polymer of this compound would exhibit enhanced solubility due to both the dimethoxy and N-methyl substitutions. The electrical conductivity would be influenced by a balance between the electronic effects of the methoxy groups and the steric effects of the N-methyl group.

| Polymer | Key Monomer | Notable Properties | Reference |

|---|---|---|---|

| Polyaniline (PANI) | Aniline | High conductivity, poor solubility in common solvents. | mdpi.com |

| Poly(2,5-dimethoxyaniline) (PDMA) | 2,5-Dimethoxyaniline | Improved solubility, good conductivity, electrochromic. | ias.ac.inscielo.br |

| Poly(N-methylaniline) (PNMA) | N-Methylaniline | Increased solubility in organic solvents, typically lower conductivity than PANI. | mdpi.com |

The synthesis of these polymers is typically achieved through oxidative polymerization, using oxidants like ammonium (B1175870) persulfate in an acidic medium or via electrochemical methods where the polymer film is deposited onto an electrode surface. ias.ac.inscielo.br

Formation of Amide Linkages

The formation of an amide bond from this compound is a fundamental transformation in organic synthesis. luxembourg-bio.com This reaction involves the acylation of the secondary amine. The conversion of an N-methylaniline to its corresponding amide derivative results in noticeable changes in its spectroscopic properties, particularly in the proton magnetic resonance (¹H NMR) spectrum. cdnsciencepub.com

Upon acylation, the resonance of the protons positioned ortho to the nitrogen atom on the aromatic ring experiences a downfield shift. cdnsciencepub.com This "acylation shift" is attributed to the change in the electronic environment and the preferred conformation of the resulting amide. For N-methylanilides, the amide carbonyl group tends to orient out of the plane of the aromatic ring. The magnitude of this shift provides insight into the conformation about the aryl-nitrogen bond. cdnsciencepub.com The conversion of the nitrogen lone pair, which is initially in conjugation with the aromatic ring, into a delocalized amide system reduces the shielding effect on the para proton, leading to a significant downfield shift for this position as well. cdnsciencepub.com

The synthesis of these amides is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. More modern methods utilize coupling reagents that activate the carboxylic acid in situ before the addition of the amine. luxembourg-bio.com

| Proton Position | Typical Shift upon Acylation (Hz) | Reason for Shift |

|---|---|---|

| Ortho | Downfield | Change in electronic environment and conformation of the amide group. |

| Para | Downfield (18-32 Hz) | Reduced shielding due to delocalization of the nitrogen lone pair into the amide carbonyl. |

Reaction Mechanisms and Chemical Transformations Involving 2,5 Dimethoxy N Methylaniline

Electrochemical Redox Processes

A review of scientific literature did not yield specific studies detailing the anodic oxidation pathways of 2,5-dimethoxy-N-methylaniline. Research on the electrochemical oxidation of aniline (B41778) derivatives is extensive; however, these studies focus on analogues such as N,N-dimethylaniline or the polymerization of related monomers like 2,5-dimethoxyaniline (B66101). utexas.eduias.ac.inscielo.br Without direct experimental data or mechanistic studies on this compound, a detailed description of its specific anodic oxidation pathways cannot be provided.

Nucleophilic Aromatic Substitution Mechanisms

There is no available information in the scientific literature regarding the participation of this compound in nucleophilic aromatic substitution (SNAr) reactions, either as a substrate or as a nucleophile. General principles of SNAr reactions are well-established for various aromatic compounds, but specific mechanistic studies involving this compound have not been reported.

Metal-Catalyzed Cross-Coupling Reactions

This compound has been successfully utilized as a reactant in metal-catalyzed cross-coupling reactions. Specifically, it has been employed in the Buchwald-Hartwig amination for the synthesis of complex heterocyclic molecules.

In a study focused on developing novel antifolates, this compound was coupled with a chlorinated pyrido[2,3-d]pyrimidine (B1209978) derivative. vulcanchem.comnih.gov The reaction was catalyzed by a palladium complex to form a C-N bond between the aniline nitrogen and the heterocyclic ring. The research demonstrated that this transformation proceeds with a good yield, highlighting the utility of this compound as a building block in medicinal chemistry. vulcanchem.com The specific conditions for this reaction are detailed in the table below.

Table 1: Buchwald-Hartwig Amination of this compound

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| N,N'-{6-chloropyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) | This compound | Pd₂(dba)₃ | S-Phos | LiHMDS | Toluene | N,N'-{6-[(2,5-dimethoxyphenyl)(methyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) | 77% | vulcanchem.com |

This documented reaction provides a clear example of this compound participating in a palladium-catalyzed cross-coupling mechanism, a fundamental transformation in modern organic synthesis. vulcanchem.com

Supramolecular Interactions and Host-Guest Complexation

Specific studies on the supramolecular interactions and host-guest complexation of this compound are not present in the current scientific literature. While the host-guest chemistry of the parent compound, N-methylaniline, has been investigated with various macrocyclic hosts, these findings cannot be directly extrapolated to its 2,5-dimethoxy substituted derivative without dedicated experimental analysis. Therefore, a detailed account of the supramolecular behavior of this compound cannot be provided.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethoxy N Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,5-dimethoxy-N-methylaniline. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectra provide information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the N-methyl group are observed.

A study reporting the synthesis of this compound describes its ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃). nih.gov The N-methyl protons appear as a singlet at approximately δ 2.86 ppm. nih.gov The two methoxy groups also present as a doublet, integrating to six protons, at δ 3.78–3.81 ppm. nih.gov The aromatic protons on the benzene (B151609) ring would also produce characteristic signals, confirming the substitution pattern. The appearance of a singlet for the N-methyl group around δ 2.8 ppm is a consistent feature in the synthesis of N-methylanilines. nih.gov

Table 1: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| N-CH₃ | 2.86 | Singlet | 3H | nih.gov |

| O-CH₃ | 3.78–3.81 | Doublet | 6H | nih.gov |

| Aromatic-H | Not specified | Multiplet | 3H |

Note: Specific chemical shifts for the aromatic protons were not detailed in the provided source but would be expected in the aromatic region of the spectrum.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the aromatic ring, methoxy groups, and the N-methyl carbon. While specific ¹³C NMR data for this compound is not detailed in the provided search results, data for the parent compound, 2,5-dimethoxyaniline (B66101), and other derivatives offer insight into expected chemical shifts. rsc.orgchemicalbook.com For instance, the methoxy carbons in related structures typically resonate in the range of δ 55–60 ppm. caltech.edu Aromatic carbons exhibit signals in the broader range of approximately δ 90-160 ppm, with carbons attached to oxygen appearing further downfield.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of synthesized compounds and assessing their purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For novel compounds, including derivatives of this compound, HRMS is essential for confirming that the correct product has been formed. nih.govrsc.org The technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile compounds. GC-MS is instrumental in identifying and quantifying components in a mixture, making it suitable for purity assessment and the analysis of complex samples. wvu.edunih.govresearchgate.net In the context of aniline (B41778) derivatives, GC-MS can be used to separate and identify isomers and related impurities. wvu.edu The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for identification.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, purification, and quantification of this compound and its derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. sielc.comsielc.commdpi.com For aniline compounds, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the two phases. A study on the separation of 2-methoxy-5-methylaniline, a related compound, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. nih.gov By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction is complete. For this compound, a TLC system using a mixture of ethyl acetate (B1210297) and hexanes has been reported, showing an Rf value of 0.73. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely used for monitoring the progress of chemical reactions. libretexts.org Its simplicity, low cost, and high sensitivity make it an invaluable tool in synthetic chemistry. libretexts.org In the context of reactions involving N-substituted anilines, TLC is instrumental in observing the consumption of starting materials and the formation of products. beilstein-journals.orgrsc.org

The principle of TLC involves the separation of components in a mixture based on their differential affinities for a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. libretexts.org

For monitoring a reaction, spots of the starting material, the reaction mixture, and a co-spot (a combination of starting material and reaction mixture) are applied to the baseline of the TLC plate. mit.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. beilstein-journals.orgbeilstein-journals.org The choice of an appropriate solvent system is critical for achieving good separation of the spots. mit.edu

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for the separation and quantitative analysis of volatile compounds. fortlewis.edu It is particularly useful for determining the concentration of specific analytes in a mixture. In the analysis of aniline derivatives, GC, often coupled with a mass spectrometer (GC-MS), provides both qualitative identification and quantitative measurement. ajrconline.orgresearchgate.net

The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. fortlewis.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. fortlewis.edu For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound. fortlewis.edu

In the analysis of N-methylaniline and its derivatives, specific GC methods have been developed. For instance, a GC-MS method for determining methyl aniline compounds in gasoline involves liquid-liquid extraction followed by separation on a capillary column and quantification using an external standard method. researchgate.net The use of a selected ion monitoring (SIM) mode in MS enhances the sensitivity and selectivity of the analysis. researchgate.net For some non-volatile or polar aniline derivatives, derivatization is necessary to increase their volatility for GC analysis. research-solution.com

Table 1: GC-MS Parameters for Analysis of Methyl Aniline Compounds

| Parameter | Value |

|---|---|

| Column | DB-IMS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 60°C (1 min), then to 280°C at 20°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (Selected Ion Monitoring) |

| Injection Volume | 1 µL |

Data sourced from a study on the determination of methyl aniline compounds in gasoline. researchgate.net

Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC-VUV)

Gas Chromatography coupled with Vacuum Ultraviolet (GC-VUV) spectroscopy is a relatively new and powerful detection technique for gas chromatography. wikipedia.org It offers universal detection capabilities as nearly all chemical compounds absorb light in the VUV range (approximately 120-240 nm). chromatographytoday.comresearchgate.net This technique provides both qualitative and quantitative information, with the VUV absorption spectrum serving as a unique fingerprint for a compound. wikipedia.org

A key advantage of GC-VUV is its ability to distinguish between closely related isomers, which can be challenging for other detectors like mass spectrometry. ojp.gov The unique spectral signatures in the VUV region allow for the deconvolution of co-eluting peaks, simplifying complex chromatograms and potentially reducing analysis times. wikipedia.org

GC-VUV has been successfully applied to the analysis of various compounds in complex matrices, including non-traditional gasoline additives like N-methylaniline. chromatographytoday.competro-online.com The technique has shown reproducible and linear results over a wide concentration range for such additives. petro-online.com The development of a GC-VUV method for quantifying aromatic amines in gasoline demonstrates its utility in fuel analysis. srainstruments.com

Table 2: Retention Index and Relative Response Factor for N-methylaniline in Gasoline Analysis by GC-VUV

| Compound | Retention Index (RI) | Relative Response Factor (RRF) |

|---|---|---|

| N-methylaniline | Data not available | Data not available |

While studies have demonstrated the use of GC-VUV for N-methylaniline analysis, specific RI and RRF values for this compound were not found in the search results. chromatographytoday.com

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for probing the molecular structure and dynamics of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the molecule, revealing information about its functional groups.

In the study of aniline and its derivatives, FT-IR is used to identify key functional groups and to study intermolecular interactions like hydrogen bonding. nih.gov For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm⁻¹. researchgate.net The presence of substituents on the aniline ring, such as methoxy groups, influences the position of these characteristic bands. For example, in methoxy-substituted anilines, the position of the N-H stretching frequencies can shift depending on the position of the methoxy group. nih.gov In the solid state, the formation of intermolecular hydrogen bonds can lead to the appearance of multiple absorption bands for the amino group. nih.gov

For polymeric forms, such as poly(2,5-dimethoxyaniline), FT-IR is used to confirm the polymer structure and identify the characteristic bonds within the polymer chain. researchgate.netscielo.br

Table 3: Characteristic FT-IR Absorption Bands for Aniline Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (secondary amine) | Stretch | ~3411 | researchgate.net |

| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3200-3500 | wpmucdn.com |

| C-N | Stretch | ~1304 | researchgate.net |

| C=C (aromatic) | Stretch | 1500-1600 | researchgate.net |

Note: The exact wavenumber can vary depending on the specific molecule and its environment.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

For aniline derivatives, Raman spectroscopy can be used to study their molecular structure. scispace.com In the case of poly(N-methylaniline), Raman spectroscopy has been used to confirm the presence of bipolaron structures in the oxidized states. The Raman spectra of oligo(N-methylanthranilic acid) have also been used to verify the formation of more quinoid units at higher potentials. researchgate.net

Table 4: Reported Raman Spectral Data for Aniline Derivatives

| Compound | Key Raman Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| p-Anisidine | 236 | (Sadtler Research Laboratories Spectral Collection) | nih.gov |

| 2-methoxy-4-nitroaniline | - | - | scispace.com |

| 4-methoxy-2-nitroaniline | - | - | nih.gov |

Specific Raman spectral data for this compound was not available in the provided search results. The table includes data for related methoxy-substituted anilines.

Electrochemical Characterization (for Polymeric Forms)

Electrochemical techniques are essential for characterizing the redox properties and conductivity of polymeric forms of this compound, such as poly(2,5-dimethoxyaniline) (PDMA). researchgate.netscielo.br Cyclic voltammetry (CV) is a primary tool used to study the electropolymerization process and the electrochemical behavior of the resulting polymer films. researchgate.netresearchgate.net

The electropolymerization of N-methylaniline and its derivatives can be carried out in various aqueous and organic solvent mixtures. researchgate.net The resulting polymer films, like poly(N-methylaniline), exhibit interesting properties such as improved solubility and processability compared to unsubstituted polyaniline. researchgate.net

For PDMA, cyclic voltammetry reveals reversible color changes corresponding to transitions between its fully reduced (leucoemeraldine), partially oxidized (emeraldine), and fully oxidized (pernigraniline) states. researchgate.netscielo.brscielo.br These color changes make PDMA a promising material for electrochromic devices. researchgate.netscielo.br The electrochemical behavior, including the monomer oxidation potential, is influenced by the type of acid used in the electrolyte solution. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methylaniline |

| 2,5-dimethylfuran |

| Benzene |

| Aniline |

| p-Anisidine |

| 4-Methoxy-2-nitroaniline |

| N-methylanthranilic acid |

| Poly(2,5-dimethoxyaniline) |

| Poly(N-methylaniline) |

| p-methoxyaniline |

| 2-methoxy-4-nitroaniline |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. In the analysis of aniline derivatives, CV provides critical insights into their oxidation mechanisms, the stability of resulting radical cations, and their potential for polymerization.

The electrochemical oxidation of aniline derivatives typically involves the aromatic ring rather than the amino-substituted side chain. For compounds like this compound, the presence of two electron-donating methoxy groups on the benzene ring facilitates oxidation. Studies on structurally similar compounds, such as 2,5-dimethoxyamphetamine (B1679032) derivatives and N,N-dimethylaniline, reveal a characteristic single, irreversible oxidation peak during the initial anodic scan. uchile.clutexas.edu This peak corresponds to the oxidation of the aromatic ring, which leads to the formation of a radical cation stabilized by the methoxy groups. uchile.cl

The stability of this radical cation is a critical factor in the subsequent electrochemical behavior. For many N-substituted anilines, the initial radical cation is unstable and can undergo further reactions, such as dimerization or polymerization. utexas.edu For instance, the CV of N,N-dimethylaniline shows the appearance of new redox couples in subsequent scans, indicating the formation of new electroactive species from the initial oxidation product. utexas.edu Similarly, the electropolymerization of 2,5-dimethoxyaniline on an electrode surface is characterized by an increase in the peak current over multiple potential cycles, signifying the growth of a conductive polymer film. scielo.br

The oxidation potential is sensitive to the substitution pattern on the aniline ring. The table below presents the oxidation potentials for several related N,N-dimethylaniline derivatives, illustrating the electronic influence of different substituents. The experiments were conducted in acetonitrile with a platinum electrode. researchgate.netnih.gov

| Compound | Oxidation Potential (E1/2 vs. Reference) |

|---|---|

| 2,4-dimethoxy-N,N-dimethylaniline | 0.57 V |

| 3,5-dimethoxy-N,N-dimethylaniline | 0.80 V |

| N,N-dimethyl-o-anisidine | 0.66 V |

| N,N,N′,N′-tetramethyl-o-phenylenediamine | 0.58 V |

Note: Data sourced from studies on various aniline derivatives to provide a comparative context for the electrochemical behavior of this compound. researchgate.netnih.gov

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iitk.ac.in By analyzing the diffraction pattern of a single crystal, it is possible to elucidate precise structural parameters, including unit cell dimensions, bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.orgmdpi.com

While a specific crystal structure determination for this compound is not available in the cited literature, the analysis of its derivatives provides a clear indication of the data that can be obtained. For example, XRD analysis of a related dimethoxyaniline derivative, 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline, revealed a monoclinic crystal system with a P21/c space group. scispace.com The study also determined the dihedral angles between the central benzene ring and the attached pyridine (B92270) rings to be 80.8(1)° and 83.5(1)°. scispace.com

The table below presents representative crystallographic data from related aniline derivatives to illustrate the type of information generated by an XRD study.

| Parameter | 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline scispace.com | N-(2-Methylphenyl)-2-nitrobenzenesulfonamide iucr.org |

|---|---|---|

| Chemical Formula | C20H21N3O2 | C13H12N2O4S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 15.630 (3) | 9.2409 (7) |

| b (Å) | 5.9562 (12) | 15.1531 (9) |

| c (Å) | 20.088 (4) | 10.5376 (8) |

| β (°) | 111.55 (3) | 107.775 (8) |

| Volume (Å3) | 1739.5 (6) | 1405.13 (17) |

Computational and Theoretical Chemistry Studies of 2,5 Dimethoxy N Methylaniline

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 2,5-dimethoxy-N-methylaniline. scispace.com This approach allows for the calculation of various molecular properties, providing insights into the molecule's behavior and reactivity. scispace.com DFT calculations are instrumental in understanding the fundamental quantum mechanical properties that govern the chemical nature of the compound. scispace.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. ufba.br

| Conformer | Relative Gibbs Energy (kcal/mol) | Connecting Transition State Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| IMHB Local Minimum | 0.0 | 6.6 | C−H···O |

| Higher-Energy Local Minimum | 5.4 | - | - |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests that the molecule is more reactive. mdpi.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. stuba.sk For organic molecules, the HOMO energy levels are typically in the range of -4.65 to -5.60 eV, and LUMO levels are between -1.12 and -3.57 eV. stuba.sk The HOMO-LUMO gap can be influenced by substituents on the aromatic ring. Electron-donating groups, like methoxy (B1213986) groups, generally increase the HOMO energy level, which can affect the molecule's reactivity. stuba.sk

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The values in this table are representative for organic semiconducting molecules and not specific to this compound.

| Parameter | Typical Energy Range (eV) |

|---|---|

| HOMO Energy | -4.65 to -5.60 |

| LUMO Energy | -1.12 to -3.57 |

| HOMO-LUMO Gap (ΔEg) | 2.01 to 3.86 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, prone to nucleophilic attack. mdpi.com

For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, indicating these are electron-rich areas. The aromatic ring and the hydrogen atoms would likely show regions of positive potential (blue or green). These maps provide a visual guide to the molecule's reactive sites. researcher.lifeillinois.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Collision Cross Sections)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netfaccts.de These calculations provide theoretical chemical shift values that often show good agreement with experimental spectra, aiding in the assignment of signals to specific atoms within the molecule. ahievran.edu.trmestrelab.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. researchgate.net The calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. ahievran.edu.tr

While not explicitly found for this compound in the provided search results, computational methods can also predict collision cross sections (CCS), which are important for ion mobility-mass spectrometry analysis.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Aniline (B41778) Derivative Note: This table is based on data for 4-chloro-N-methylaniline and serves as an example.

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (ppm, N-H) | ~3.7 | Correlates well |

| ¹³C NMR (ppm, C-N) | ~146 | Correlates well |

| FT-IR (cm⁻¹, N-H stretch) | ~3440 | Agrees after scaling |

Quantum Chemical Descriptors for Reactivity and Basicity

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and basicity. pku.edu.cn Important descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, chemical hardness (η), and the electronic chemical potential (μ). researchgate.net

Basicity, a fundamental property of amines, can be correlated with theoretical parameters. pku.edu.cn For instance, the calculated electrostatic potential at the nitrogen atom can be a good descriptor of its proton affinity and, consequently, its basicity. pku.edu.cn Studies on a large set of amines have shown strong linear correlations between experimental pKa values and computed descriptors. pku.edu.cn The electron-donating methoxy groups in this compound are expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted aniline.

Table 4: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Electronic Chemical Potential (μ) | Escaping tendency of electrons |

| Molecular Electrostatic Potential (MEP) | Predicts sites of electrophilic and nucleophilic attack |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing detailed insights into reaction mechanisms. arkat-usa.orgbeilstein-journals.org For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational models can be built to map out the energy profile of the reaction.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For example, in S_N2 reactions at an amide nitrogen, computational studies have identified transition states and elucidated the electronic factors that stabilize them. arkat-usa.org Similarly, modeling the reaction of this compound with various reagents can help predict the most likely products and understand the regioselectivity of the reaction. ineosopen.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. This method provides insight into the binding mode and affinity of a ligand, which is crucial in the field of drug design and discovery. While direct molecular docking studies specifically on this compound are not extensively documented in the literature, its structural motif is a key component in various ligands designed for specific biological targets. The computational analysis of these derivatives reveals the significant role the 2,5-dimethoxyphenyl group plays in mediating protein-ligand interactions.

Research into novel antifolates has incorporated the this compound moiety into more complex structures, such as pyrido[2,3-d]pyrimidines, to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. Studies have shown that compounds containing the 2',5'-dimethoxy substituted phenyl ring often exhibit greater selectivity for pathogenic DHFR over human DHFR. nih.gov This selectivity is critical for reducing host toxicity in antimicrobial and anticancer therapies.

In one such study, pyrido[2,3-d]pyrimidine (B1209978) analogs were designed and evaluated as inhibitors of DHFR from various organisms, including Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), and human (hDHFR). The 2',5'-dimethoxy substitution was found to be a key feature for achieving selectivity. Molecular modeling suggested that this group could form favorable interactions within the active site of the target enzymes. For instance, the 5'-methoxy group of a related inhibitor was shown to fit into a hydrophobic pocket of pcDHFR lined by amino acid residues such as Ile65, Pro66, and Phe69. nih.gov It was hypothesized that compounds with these electron-rich dimethoxy rings could preferentially interact with Phe69 of pcDHFR over Asn64 in hDHFR, thereby conferring selectivity. nih.gov

The following table summarizes the key interactions and findings from molecular docking studies of compounds that feature the 2,5-dimethoxyphenyl moiety, derived from this compound, with DHFR enzymes.

| Target Protein | Key Interacting Residues | Rationale for Interaction | Reference |

|---|---|---|---|

| Pneumocystis carinii DHFR (pcDHFR) | Ile65, Pro66, Phe69 | The 5'-methoxy group fits into a hydrophobic pocket formed by these residues. The electron-rich 2',5'-dimethoxy ring can selectively interact with Phe69. | nih.gov |

| Human DHFR (hDHFR) | Asn64 | The interaction with hDHFR's Asn64 is less favorable for the 2',5'-dimethoxy substituted compounds, leading to selectivity for the pathogenic enzyme. | nih.gov |

Furthermore, a scaffold closely related to this compound, namely 3,5-dimethoxy-N,N-dimethylaniline, has been identified as a core component for creating near-infrared fluorescence (NIRF) probes for the selective detection of tau protein fibrils, which are hallmarks of Alzheimer's disease. acs.org Derivatives incorporating this moiety were found to exhibit significant selectivity for tau aggregates over amyloid-β fibrils. acs.org The binding affinity and fluorescence properties of these probes highlight the importance of the dimethoxy aniline structure in targeting specific protein conformations.

The table below outlines the findings related to these tau protein probes.

| Target | Probe Core Structure | Key Finding | Reference |

|---|---|---|---|

| Tau Protein Aggregates | 3,5-dimethoxy-N,N-dimethylanilin-4-yl | Probes incorporating this moiety showed significant selectivity and "turn-on" near-infrared fluorescence upon binding to tau aggregates over Aβ fibrils. | acs.org |

These studies collectively underscore the value of the this compound scaffold in designing molecules that can selectively interact with protein targets. The methoxy groups appear to be crucial for establishing specific contacts within the binding sites of enzymes like DHFR and structured protein aggregates like tau fibrils, guiding the development of more selective therapeutic and diagnostic agents.

Structure Reactivity and Structure Property Relationships of 2,5 Dimethoxy N Methylaniline Systems

Electronic and Steric Effects of Substituents on Reaction Kinetics

The reaction kinetics of 2,5-dimethoxy-N-methylaniline are significantly influenced by the electronic and steric properties of its substituents. The two methoxy (B1213986) (-OCH₃) groups are powerful electron-donating groups, which increase the electron density of the aromatic ring through the resonance effect. This heightened electron density makes the aniline (B41778) ring highly activated towards electrophilic substitution reactions, more so than unsubstituted aniline. wikipedia.org Like phenols, aniline derivatives are highly susceptible to electrophilic substitution because the amine group enhances the electron-donating ability of the ring. wikipedia.org

In the context of coupling reactions, such as the Buchwald-Hartwig amination, the electronic nature of the substituents on the aniline plays a crucial role. Studies have shown that anilines bearing electron-donating substituents generally afford better yields in these reactions compared to those with electron-withdrawing groups. nih.gov For instance, the reactivity of this compound in such couplings is enhanced by the methoxy groups.

However, steric effects also present a critical kinetic factor. The presence of a substituent at the ortho position, such as the methoxy group at position 2, can introduce steric hindrance. nih.gov This hindrance can impede the approach of bulky reagents or catalysts, potentially slowing down reaction rates. nih.gov Furthermore, the N-methyl group itself contributes to steric bulk around the nitrogen atom compared to a primary amine. This increased steric hindrance around the nitrogen can significantly lower reaction rates in nucleophilic substitution reactions, as it obstructs the formation of the reaction intermediate. capes.gov.br Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions reveal that both steric and electronic effects of substituents on the aniline reactant are determining factors for the reaction rate. capes.gov.brresearchgate.net

| Substituent | Position | Electronic Effect | Steric Effect on Kinetics |

| Methoxy (-OCH₃) | 2 | Electron-donating (activating) | Can retard reaction rates due to steric hindrance for ortho-substitution. nih.gov |

| Methoxy (-OCH₃) | 5 | Electron-donating (activating) | Minimal steric impact on reactions at the amine or other ring positions. |

| N-Methyl (-NHCH₃) | 1 | Electron-donating (activating) | Increases steric bulk around the nitrogen, slowing reactions like SNAr. capes.gov.br |

Influence of N-Methylation on Aminic Reactivity and Stability

The substitution of a hydrogen atom on the amino group with a methyl group has a profound impact on the reactivity and stability of the aniline system. A primary effect of N-methylation is the reduction of the amine's nucleophilicity compared to its primary aniline counterpart, 2,5-dimethoxyaniline (B66101). This decreased nucleophilicity can make this compound less effective in certain reactions, such as condensations, but it also confers greater stability to the molecule.

The steric hindrance introduced by the methyl group is a key factor in its altered reactivity. In SNAr reactions involving N-methylaniline and aniline with 2,4,6-trinitrophenyl ethers, the rate constant for N-methylaniline is drastically reduced—by a factor of 10⁵—compared to aniline. capes.gov.br This significant decrease is attributed to the increased steric hindrance during both the formation of the zwitterionic intermediate and the subsequent proton transfer step. capes.gov.br The N-methyl group can sterically hinder the approach of a palladium complex in cross-coupling reactions, necessitating careful selection of ligands to achieve good yields. nih.gov

From a stability perspective, N-methylation prevents side reactions that can occur with primary amines, such as the formation of diarylated products in Buchwald-Hartwig aminations. acs.org This selectivity for mono-arylation makes N-methylated anilines valuable in specific synthetic contexts. acs.org The synthesis of N-methylated anilines can be achieved through various catalytic methods, including the use of methanol (B129727) as a C1 source, which offers an environmentally benign route to these stable intermediates. nih.govrsc.org

Modulations of Redox Potentials by Aromatic Substituents

The redox potential of an aniline derivative is a measure of the ease with which it can be oxidized. This property is heavily modulated by the nature of the substituents on the aromatic ring. osti.gov Electron-donating groups facilitate the removal of an electron from the molecule, thereby lowering its oxidation potential. nih.govresearchgate.net The two methoxy groups on this compound, being strong electron-donators, significantly lower its redox potential compared to unsubstituted aniline. nih.gov

Studies on various substituted anilines have established a strong correlation between the electronic properties of the substituents and their half-wave oxidation potentials (E₁/₂). nih.govacs.org This relationship is often linear, where electron-donating substituents decrease the potential and electron-withdrawing groups increase it. nih.govacs.org Computational studies have corroborated these experimental findings, showing a good correlation between the calculated one-electron oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline. umn.edu

The facile oxidation of this compound makes it a precursor for materials with interesting electronic properties. The oxidation of aniline derivatives can lead to the formation of conducting polymers. wikipedia.org For instance, poly(2,5-dimethoxyaniline), synthesized via chemical oxidation, benefits from the electronic effects of the methoxy substituents. ias.ac.in These substituents are expected to enhance the potential of the resulting polymer as a novel material. ias.ac.in

| Compound | Substituents | Effect on Redox Potential | Reference |

| Aniline | None | Baseline | acs.org |

| 4-Methoxyaniline | 4-OCH₃ (electron-donating) | Lowered potential (easier to oxidize) | acs.org |

| This compound | 2,5-di-OCH₃, N-CH₃ (electron-donating) | Significantly lowered potential | nih.gov |

| 4-Chloroaniline | 4-Cl (electron-withdrawing) | Increased potential (harder to oxidize) | researchgate.net |

Interplay between Molecular Structure and Synthetic Utility

The specific arrangement of functional groups in this compound defines its role and utility as a versatile intermediate in organic synthesis. Its electron-rich aromatic ring and secondary amine functionality make it a valuable nucleophile for constructing more complex molecular architectures. nih.gov

A notable application is in the synthesis of heterocyclic compounds with biological relevance. For example, this compound has been successfully employed as a reactant in Buchwald-Hartwig amination reactions to produce novel pyrido[2,3-d]pyrimidine (B1209978) analogs. nih.gov These products are of interest as they are designed as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme target in drug discovery. nih.gov The electron-rich dimethoxy-substituted phenyl ring is often incorporated into such inhibitors to enhance selectivity for the target enzyme. nih.gov

The compound also serves as a key starting material for other multi-step syntheses, such as the preparation of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide. Furthermore, the structural features of its polymer, poly(2,5-dimethoxyaniline), highlight the utility derived from its monomeric structure. Compared to the parent polyaniline, which is notoriously insoluble, poly(2,5-dimethoxyaniline) exhibits remarkably improved solubility in common organic solvents. ias.ac.in This enhanced processability, a direct consequence of the methoxy substituents, significantly broadens its potential applications as a conducting polymer. ias.ac.in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。